molecular formula C8H8N4O2 B11771191 5-Acetoxymethyl-2-amino-3-cyanopyrazine CAS No. 54798-28-6

5-Acetoxymethyl-2-amino-3-cyanopyrazine

Cat. No.: B11771191
CAS No.: 54798-28-6
M. Wt: 192.17 g/mol
InChI Key: IMLOZVNPFFXWAQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetoxymethyl-2-amino-3-cyanopyrazine typically involves the reaction of 5-amino-2-chloromethylpyrazine with potassium cyanide and acetic anhydride . The reaction conditions include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Catalysts: No specific catalysts are required for this reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves:

    Large-scale reactors: To handle the increased volume of reactants.

    Continuous flow systems: To ensure consistent product quality and yield.

    Purification: Techniques such as recrystallization or chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Acetoxymethyl-2-amino-3-cyanopyrazine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The acetoxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

Pharmaceutical Development

Anti-Cancer Potential
Research indicates that 5-acetoxymethyl-2-amino-3-cyanopyrazine exhibits notable biological activities, particularly as a potential anti-cancer agent. It has been studied for its ability to inhibit enzymes involved in tumor growth, such as glucosamine-6-phosphate synthase. This enzyme is overexpressed in several cancer types, including pancreatic adenocarcinoma and colorectal cancer . Inhibition of this enzyme could lead to reduced tumor cell growth, making this compound a candidate for further development as an anticancer therapeutic.

Antimicrobial Activity
The compound also shows promise in antimicrobial studies, demonstrating activity against various bacterial strains. Its structural features allow it to interact with microbial targets effectively. For instance, studies have shown that derivatives of related compounds exhibit significant antimicrobial properties against pathogens like Candida albicans and Salmonella typhimurium, suggesting that this compound may have similar efficacy .

Synthetic Organic Chemistry

Synthetic Routes
The synthesis of this compound typically involves multi-step processes that introduce various functional groups while optimizing yields. Different synthetic strategies have been documented, emphasizing the versatility of this compound in organic synthesis.

Catalytic Applications
Recent studies have explored the use of this compound as a catalyst in one-pot synthesis reactions, yielding various biologically active derivatives. For example, it has been utilized to synthesize cyanopyridines and pyrimidines with demonstrated antibacterial activity . The ability to generate multiple products from a single reaction setup highlights its utility in medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-Acetoxymethyl-2-amino-3-cyanopyrazine involves its interaction with specific molecular targets and pathways. The compound can:

    Inhibit enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Modulate signaling pathways: By interacting with receptors or other signaling molecules, it can modulate cellular signaling pathways.

    Induce apoptosis: In cancer cells, it can induce programmed cell death through various mechanisms.

Comparison with Similar Compounds

5-Acetoxymethyl-2-amino-3-cyanopyrazine can be compared with other similar compounds, such as:

    5-Amino-2-chloromethylpyrazine: Similar structure but lacks the acetoxymethyl and cyano groups.

    5-Amino-6-cyanopyrazine: Similar structure but lacks the acetoxymethyl group.

    2-Acetoxymethyl-3-cyanopyrazine: Similar structure but lacks the amino group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .

Biological Activity

5-Acetoxymethyl-2-amino-3-cyanopyrazine is a chemical compound with the molecular formula C₈H₈N₄O₂ and a molecular weight of 192.18 g/mol. This compound features a unique structural arrangement, characterized by a pyrazine ring substituted with an acetoxymethyl group, an amino group, and a cyano group. Its distinctive structure contributes to its diverse chemical properties and potential biological activities, making it a candidate for further pharmacological exploration.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied for its ability to inhibit enzymes involved in tumor growth, particularly targeting glucosamine-6-phosphate synthase (GlcN-6-P synthase), which is overexpressed in various cancers including pancreatic adenocarcinoma and colorectal cancer . Inhibition of this enzyme has shown promising results in reducing tumor cell growth in vitro and in xenograft models.

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties, showing effectiveness against various bacterial strains. Its mechanism of action may involve the disruption of cell wall synthesis in prokaryotic organisms, which is a common target for antimicrobial agents . The compound's structural features enhance its solubility and reactivity, contributing to its biological efficacy.

The biological activities of this compound can be attributed to its interaction with specific molecular targets. For example, it may inhibit critical enzymes involved in metabolic pathways, leading to the induction of apoptosis in cancer cells or the inhibition of microbial growth .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Amino-3-cyanopyrazineAmino and cyano groups on pyrazineAntimicrobial properties
5-Hydroxymethyl-2-amino-3-cyanopyrazineHydroxymethyl instead of acetoxymethylPotential anti-inflammatory effects
4-Acetylamino-2-cyanopyrazineAcetylamino substitutionAnticancer activity

This compound is distinguished by its acetoxymethyl group, enhancing solubility and reactivity compared to other similar compounds. This unique combination of functional groups contributes to its diverse biological activities and potential applications in drug development.

Study on Anticancer Activity

In a study investigating the effects of this compound on human cancer cell lines, researchers found that treatment led to a significant reduction in cell viability. The compound was shown to induce apoptosis via caspase activation pathways, confirming its potential as an anticancer agent .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound revealed that it exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values obtained were lower than those reported for many standard antibiotics, indicating its potential as a novel antimicrobial agent.

Properties

CAS No.

54798-28-6

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

(5-amino-6-cyanopyrazin-2-yl)methyl acetate

InChI

InChI=1S/C8H8N4O2/c1-5(13)14-4-6-3-11-8(10)7(2-9)12-6/h3H,4H2,1H3,(H2,10,11)

InChI Key

IMLOZVNPFFXWAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CN=C(C(=N1)C#N)N

Origin of Product

United States

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